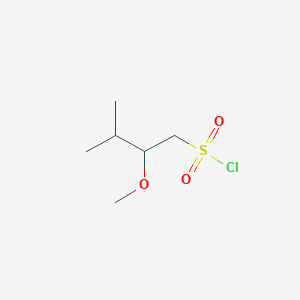

2-Methoxy-3-methylbutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-3-methylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1784811-72-8 . It has a molecular weight of 200.69 . The compound is stored at a temperature of -10 degrees and is available in liquid form .

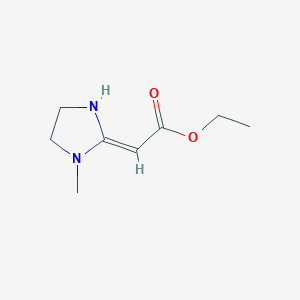

Molecular Structure Analysis

The InChI code for this compound is1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 200.69 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis of Methoxy and Ethoxy Nonafluorobutanes

Methoxynonafluorobutane (C4F9OCH3) and ethoxynonafluorobutane (C4F9OC2H5) are considered as prospective third-generation alternative cleaning agents, potentially replacing harmful substances like CFC-113 and HCFC-141b. These compounds are synthesized from heptafluorobutyryl chloride or fluoride, reacting with alkali metal fluoride in an aprotic polar solvent, followed by conversion through reactions with alkylating agents. The identification and characterization of major products were achieved through various spectroscopic techniques (Hwang et al., 2007).

Base-assisted Displacement in Sulfinyl Derivatives

A computational study using density functional theory explored the reaction mechanism between methyl sulfinyl chloride (MSC) and methanol in the presence of trimethylamine. This model reaction represents a method used for obtaining chiral sulfoxides through dynamic kinetic resolution, presenting two mechanistic pathways. The study contributes to understanding the base-assisted displacement of chloride by alcohol in sulfinyl derivatives, offering insights into the synthesis of chiral sulfoxides (Balcells et al., 2006).

Intracellular Chloride Activity Measurement

Developed methodology enables measurement of cell chloride activity using the chloride-sensitive dye 6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ). This technique involves loading SPQ into cells of microperfused rabbit proximal convoluted tubules, facilitating the study of cell chloride transport. Intracellular calibration and the Stern-Volmer relation applied for quantifying apparent chloride concentration in cells provide valuable data for understanding chloride transport mechanisms (Krapf et al., 1988).

Surface Molecular Imprinting for PFOS Adsorption

Molecularly imprinted polymer (MIP) designed for rapid and selective adsorption of perfluorooctane sulfonate (PFOS) was developed using carbon microspheres as carriers. Utilizing methacryloyloxyethyl trimethyl ammonium chloride and 2-(trifluoromethyl)acrylic acid as monomers, this MIP exhibits specific binding properties for PFOS, particularly under acidic conditions. The adsorption process, influenced by electrostatic interaction and molecular size, highlights the potential for efficient PFOS wastewater treatment (Guo et al., 2018).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propriétés

IUPAC Name |

2-methoxy-3-methylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFIPEGMJVMGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)